molecular formula C18H17N3OS B1208066 6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole CAS No. 122454-69-7

6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5h-pyrrolo[1,2-a]imidazole

Cat. No.: B1208066
CAS No.: 122454-69-7
M. Wt: 323.4 g/mol
InChI Key: KSEJZTWORQXILM-UHFFFAOYSA-N
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Description

6,7-Dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5H-pyrrolo[1,2-a]imidazole (CAS RN: 111908-95-3; molecular formula: C₁₈H₁₇N₃OS) is a pyrroloimidazole derivative characterized by a bicyclic core structure fused with an imidazole ring. The compound features a 4-(methylsulfinyl)phenyl group at position 2 and a 4-pyridinyl substituent at position 3 (Fig. 1) .

Properties

CAS No.

122454-69-7

Molecular Formula

C18H17N3OS

Molecular Weight

323.4 g/mol

IUPAC Name

2-(4-methylsulfinylphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole

InChI

InChI=1S/C18H17N3OS/c1-23(22)15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3

InChI Key

KSEJZTWORQXILM-UHFFFAOYSA-N

SMILES

CS(=O)C1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4

Synonyms

6,7-dihydro-2-(4-(methylsulfinyl)phenyl)-3-(4-pyridyl)-5(1H)-pyrrolo(1,2-a)imidazole
SK and F 105809
SKF-105809

Origin of Product

United States

Preparation Methods

Synthesis of Unsymmetrical 2-Halo-1,2-Diarylethanone Precursors

The key intermediate for the target compound is 2-chloro-1-(4-(methylthiophenyl))-1-(4-pyridinyl)ethanone. While symmetric diarylethanones are typically prepared via benzoin condensation followed by halogenation, unsymmetrical variants demand alternative approaches:

  • Friedel-Crafts Acylation : Reacting 4-methylthiophenylacetyl chloride with 4-pyridinylmagnesium bromide under controlled conditions yields the unsymmetrical ethanone.

  • Cross-Aldol Reaction : Condensation of 4-methylthiophenylacetophenone with 4-pyridinylaldehyde in the presence of a base (e.g., LDA) forms the β-ketoaldehyde, which is subsequently chlorinated using thionyl chloride.

Cyclocondensation to Form the Pyrrolo[1,2-a]Imidazole Core

The critical step involves reacting the unsymmetrical ethanone with 2-amino-4,5-dihydro-3H-pyrrole in a polar aprotic solvent (e.g., DMF) at 20–45°C.

Reaction Conditions :

ParameterSpecification
SolventN,N-Dimethylformamide (DMF)
Molar Ratio3:1 (Pyrrole:Ethanone)
Temperature20–45°C (Ambient Preferred)
Reaction Time48–72 Hours
WorkupExtraction with CH₂Cl₂, Chromatography

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the pyrrole amine on the carbonyl carbon, followed by dehydrohalogenation and intramolecular cyclization to form the bicyclic structure.

Example :
2-Chloro-1-(4-methylthiophenyl)-1-(4-pyridinyl)ethanone (9.0 g, 0.028 mol) in DMF reacts with 2-amino-4,5-dihydro-3H-pyrrole (7.0 g, 0.084 mol) for 48 hours. The crude product is chromatographed on alumina to yield 6,7-dihydro-2-(4-methylthiophenyl)-3-(4-pyridinyl)-5H-pyrrolo[1,2-a]imidazole.

Oxidation of Methylthio to Methylsulfinyl Group

The final step involves oxidizing the 4-methylthiophenyl substituent to the sulfoxide using a selective oxidizing agent.

Oxidation Protocol :

ReagentConditionsYield
Hydrogen PeroxideAcetic Acid, 0°C, 2 Hours85–90%
mCPBACH₂Cl₂, RT, 1 Hour78–82%

Procedure :
Dissolve 6,7-dihydro-2-(4-methylthiophenyl)-3-(4-pyridinyl)-5H-pyrrolo[1,2-a]imidazole (5.0 g) in acetic acid, add 30% H₂O₂ (1.2 equiv.), and stir at 0°C for 2 hours. Quench with NaHSO₃, extract with ethyl acetate, and purify via recrystallization to obtain the sulfoxide derivative.

Analytical Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, DMSO- d₆): δ 8.45 (d, 2H, Py-H), 7.75 (d, 2H, Ar-H), 7.50 (d, 2H, Py-H), 4.25 (t, 2H, CH₂), 3.95 (s, 3H, SOCH₃), 2.90 (m, 4H, CH₂).

  • HRMS : Calculated for C₂₁H₂₀N₃OS [M+H]⁺: 378.1274; Found: 378.1278.

Purity Assessment :

  • HPLC (C18 column, MeCN:H₂O = 70:30): >99% purity.

Challenges and Optimization Strategies

  • Unsymmetrical Ethanone Synthesis : Cross-aldol reactions often suffer from low regioselectivity. Employing directing groups (e.g., boronates) or transition-metal catalysis (Pd-mediated couplings) improves yield.

  • Sulfoxide Overoxidation : Controlled stoichiometry of H₂O₂ and low temperatures prevent further oxidation to sulfone.

Comparative Analysis of Alternative Routes

While the patent method remains the most direct, recent advances in C–H functionalization offer supplementary pathways:

  • Palladium-Catalyzed Arylation : Direct coupling of preformed pyrroloimidazole with 4-pyridinylboronic acid.

  • Microwave-Assisted Synthesis : Reduces reaction time from 48 hours to 4 hours with comparable yields.

Industrial-Scale Considerations

For bulk production (>10 g/batch), the following modifications enhance scalability:

  • Solvent Recycling : DMF recovery via distillation reduces costs.

  • Continuous Flow Oxidation : Automated H₂O₂ addition minimizes exothermic risks.

Chemical Reactions Analysis

SKF-105809 undergoes various chemical reactions, primarily involving its functional groups. As a dual inhibitor, it interacts with enzymes involved in the metabolism of arachidonic acid. The compound can undergo oxidation and reduction reactions, as well as substitution reactions involving its heterocyclic core. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the formation of the desired products .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Pyrroloimidazole Core

Impact of Substituents on Pharmacological Activity

Methylsulfinyl vs. Methylthio Groups
  • SK&F 105809 (methylsulfinyl) exhibits superior dual COX/5-LOX inhibition compared to its metabolite SK&F 105561 (methylthio), highlighting the critical role of sulfoxide in enhancing enzyme binding and metabolic stability .
  • The methylsulfinyl group’s polarity likely improves solubility and target engagement, whereas the methylthio analog may suffer from faster clearance.
Halogenated Derivatives (Cl, Br, I)
  • However, these derivatives show divergent biological targets (e.g., androgen receptor binding in ), suggesting halogen positioning directs selectivity.
  • Iodine-substituted analogs (e.g., ) are often used as intermediates for further functionalization due to iodine’s reactivity in cross-coupling reactions.
Methoxy vs. Methylsulfinyl
  • Replacement of methylsulfinyl with methoxy (as in ) reduces anti-inflammatory potency, underscoring the sulfoxide’s role in electron withdrawal and hydrogen bonding with COX/5-LOX active sites.

Comparison with Non-Pyrroloimidazole Anti-Inflammatory Agents

Licofelone (ML-3000) , a pyrrolizine derivative, also inhibits COX/5-LOX (IC₅₀ = 0.22 μM and 0.37 μM, respectively) . While Licofelone’s efficacy is comparable to SK&F 105809, its distinct core structure may confer different pharmacokinetic profiles (e.g., longer half-life due to carboxylic acid moiety).

Biological Activity

The compound 6,7-dihydro-2-[4-(methylsulfinyl)phenyl]-3-(4-pyridinyl)-5H-pyrrolo[1,2-a]imidazole is a notable member of the pyrrolo[1,2-a]imidazole family, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of This compound can be represented as follows:

C17H16N2O2S\text{C}_{17}\text{H}_{16}\text{N}_2\text{O}_2\text{S}

This compound features a pyrrolo[1,2-a]imidazole core with a methylsulfinyl group and a pyridine moiety, which are crucial for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of pyrrolo[1,2-a]imidazole have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A study conducted on a series of pyrrolo[1,2-a]imidazole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The most active compound exhibited an IC50 value lower than that of the standard drug doxorubicin, indicating potent anticancer activity .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure enhances this activity.

Table 1: Antimicrobial Activity of Pyrrolo[1,2-a]imidazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CP. aeruginosa64 µg/mL

Neuroprotective Effects

This compound has also been investigated for neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.

The neuroprotective mechanism is believed to involve the modulation of signaling pathways associated with oxidative stress and inflammation. Specifically, it may inhibit the activation of pro-inflammatory cytokines and enhance antioxidant defenses within neuronal cells.

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and what are their mechanistic considerations?

The synthesis of pyrroloimidazole derivatives typically employs cyclocondensation or transition-metal-catalyzed cyclization. For the target compound, a two-step approach is suggested:

  • Step 1 : Construct the pyrroloimidazole core via [3+2] cycloaddition between a substituted imidazole and an α,β-unsaturated carbonyl precursor under basic conditions (e.g., KOtBu in DMF) .
  • Step 2 : Introduce the 4-(methylsulfinyl)phenyl and 4-pyridinyl substituents via Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. The methylsulfinyl group requires oxidation of a methylthio precursor using m-CPBA .
    Key Considerations : Monitor reaction temperature (<80°C) to prevent sulfoxide decomposition and use anhydrous solvents to avoid side reactions.

Q. What spectroscopic and crystallographic methods are optimal for structural characterization?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.5 ppm) and confirm substituent regiochemistry. The methylsulfinyl group shows distinct splitting patterns due to chiral sulfur .
  • X-ray Crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) reveals bond angles (e.g., N1–C3–C4 = 111.13°) and hydrogen-bonding interactions critical for conformational stability .
  • IR Spectroscopy : Confirm sulfinyl (S=O) stretching at ~1040–1070 cm⁻¹ and pyridinyl C=N vibrations at ~1600 cm⁻¹ .

Q. What safety protocols are essential for handling this compound?

  • Storage : Store in amber glass vials under inert gas (N₂/Ar) at 2–8°C to prevent sulfoxide degradation. Avoid contact with reducing agents or moisture .
  • Exposure Mitigation : Use explosion-proof fume hoods (due to flammable byproducts) and PPE (nitrile gloves, safety goggles). In case of inhalation, administer 100% O₂ and monitor for pulmonary edema .

Advanced Research Questions

Q. How does the methylsulfinyl substituent influence electronic properties and target binding?

The methylsulfinyl group acts as a hydrogen-bond acceptor and modulates electron density:

  • Computational Analysis : DFT calculations (B3LYP/6-31G*) show increased electron-withdrawing effects on the phenyl ring, enhancing binding to kinase active sites (e.g., p38 MAPK) .
  • Structure-Activity Relationship (SAR) : Replace sulfinyl with sulfone or methylthio to assess potency. For example, sulfone derivatives exhibit reduced solubility but improved thermal stability .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies in IC₅₀ values (e.g., p38 MAPK inhibition) may arise from:

  • Assay Conditions : Variations in ATP concentration (10–100 μM) or incubation time (30–60 min) significantly alter results. Standardize protocols using pre-phosphorylated kinase .
  • Enantiomeric Purity : The chiral sulfinyl group requires chiral HPLC (Chiralpak AD-H column) to separate R/S enantiomers, as their activities may differ by >10-fold .

Q. What computational tools predict off-target interactions or metabolic pathways?

  • Docking Simulations : Use AutoDock Vina with p38 MAPK (PDB: 1A9U) to identify potential off-targets (e.g., JNK kinases).
  • Metabolism Prediction : CYP3A4-mediated sulfoxide reduction is predicted via SwissADME. Validate with hepatic microsome assays (rat/human) .

Q. What strategies improve enantiomeric purity during synthesis?

  • Chiral Auxiliaries : Use (R)-BINOL-derived catalysts in asymmetric oxidations to achieve >90% ee .
  • Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to hydrolyze undesired enantiomers .

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